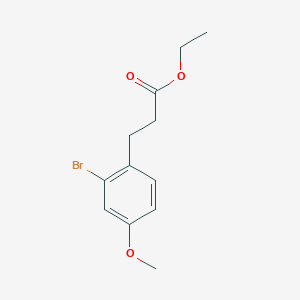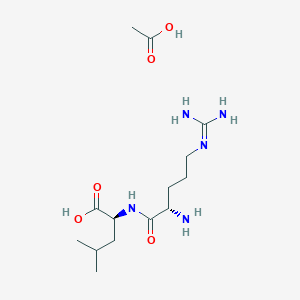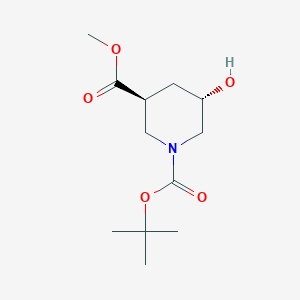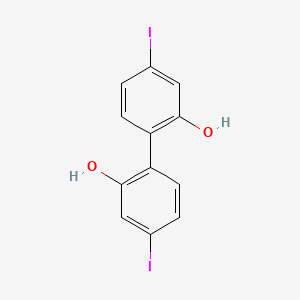
(2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol
Übersicht
Beschreibung
“(2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol” is a chemical compound that is used in the synthesis of various other compounds . It is a key intermediate in the synthesis of fipronil, a highly effective broad-spectrum insecticide .
Synthesis Analysis
The synthesis of “(2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol” involves several steps. A key step in the synthesis of fipronil, which uses this compound as an intermediate, is the oxidation of sulfur into sulfoxide . Coupling reactions such as Suzuki–Miyaura have been employed in the synthesis of fipronil derivatives .Molecular Structure Analysis
The molecular structure of “(2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol” is characterized by the presence of a phenyl ring substituted with two chlorine atoms, a trifluoromethyl group, and a methanol group .Chemical Reactions Analysis
“(2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol” can undergo various chemical reactions. For instance, it can react with ethyl acetoacetate to afford a pyrazole compound . It can also react with other compounds to form various derivatives .Physical And Chemical Properties Analysis
“(2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol” is a solid at room temperature . It has a molecular weight of 245.03 . The compound is stable at normal temperatures for one year .Wissenschaftliche Forschungsanwendungen
Pesticide Synthesis
This compound is a key intermediate in the synthesis of Fipronil , a highly effective broad-spectrum insecticide widely used for fruits, vegetables, coffee, rice, and other crops, as well as for seed treatment and soil injection .
Antibacterial Applications
Schiff base reduction derivatives, which include this compound, play a foundational role in antibacterial research .
Anti-Oxidation Research
These derivatives also have significant applications in anti-oxidation research .
Anti-Tumor Studies
The compound is also used in anti-tumor studies, contributing to the development of potential cancer treatments .
Catalysis
In the field of catalysis, this compound is used due to its reactivity and ability to facilitate various chemical reactions .
Biochemistry
In biochemistry, this compound is used in various research areas due to its unique chemical properties .
Functional Materials
This compound is also used in the development of functional materials, contributing to advancements in material science .
Medicine
In the medical field, this compound is used in the development of new drugs and treatments .
Safety and Hazards
Wirkmechanismus
Mode of Action
It’s known that the compound contains a trifluoromethyl group, which is often associated with increased lipophilicity and enhanced binding to biological targets .
Biochemical Pathways
It’s known that the compound can undergo various chemical reactions, such as oxidation, reduction, photolysis, and hydrolysis .
Pharmacokinetics
The compound’s trifluoromethyl group could potentially enhance its bioavailability due to increased lipophilicity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol. For instance, the compound’s stability might be affected by temperature, as it’s recommended to be stored at 2-8°C . Furthermore, its efficacy could be influenced by its physical form and the presence of other substances in its environment .
Eigenschaften
IUPAC Name |
[2,6-dichloro-4-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2F3O/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14/h1-2,14H,3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMGGUZKDAYQNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CO)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dichloro-4-(trifluoromethyl)phenyl)methanol | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,3-Dihydro-2-oxo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid methyl ester](/img/structure/B6335354.png)

![[1,1':4',1''-Terphenyl]-4,4''-dicarbonitrile](/img/structure/B6335365.png)
![4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid HCl](/img/structure/B6335367.png)






![[2-(3-Aminophenoxy)ethyl]dimethylamine dihydrochloride](/img/structure/B6335421.png)